(6-(Cyclopropylamino)-4-methylpyridin-3-yl)(phenyl)methanone
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Overview
Description
(6-(Cyclopropylamino)-4-methylpyridin-3-yl)(phenyl)methanone is an organic compound that features a pyridine ring substituted with a cyclopropylamino group and a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Cyclopropylamino)-4-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(6-(Cyclopropylamino)-4-methylpyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(6-(Cyclopropylamino)-4-methylpyridin-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific chemical properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (6-(Cyclopropylamino)-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit protein kinases, which are enzymes involved in cell signaling pathways . This inhibition can result in the modulation of cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(6-(Cyclopropylamino)-4-methylpyridin-3-yl)(phenyl)methanone: Unique due to its specific substitution pattern on the pyridine ring.
(6-(Cyclopropylamino)-4-methylpyridin-3-yl)(phenyl)methanol: Similar structure but with a hydroxyl group instead of a ketone.
(6-(Cyclopropylamino)-4-methylpyridin-3-yl)(phenyl)methane: Lacks the carbonyl group, resulting in different chemical properties.
Highlighting Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the cyclopropylamino and phenylmethanone groups allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H16N2O |
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Molecular Weight |
252.31 g/mol |
IUPAC Name |
[6-(cyclopropylamino)-4-methylpyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C16H16N2O/c1-11-9-15(18-13-7-8-13)17-10-14(11)16(19)12-5-3-2-4-6-12/h2-6,9-10,13H,7-8H2,1H3,(H,17,18) |
InChI Key |
CQOLOHPZPQHBEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)NC3CC3 |
Origin of Product |
United States |
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